molecular formula C20H18ClNO2 B1420581 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-88-3

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1420581
CAS No.: 1160262-88-3
M. Wt: 339.8 g/mol
InChI Key: TUDVMSWHWJSYNZ-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some quinoline derivatives are known to inhibit certain enzymes, which can lead to their antiviral or anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include amides, esters, thioesters, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
  • 2-(3-Hydroxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
  • 2-(3-Fluorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Uniqueness

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications .

Properties

IUPAC Name

2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(21)23)16-9-12(2)8-13(3)19(16)22-18/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDVMSWHWJSYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
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2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

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